![molecular formula C14H11ClF3NO2 B2527274 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanol CAS No. 321432-48-8](/img/structure/B2527274.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanol
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Overview
Description
“3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol” is a chemical compound . It is a halogenated pyridine derivative and is a fluorinated building block .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been explored in various studies . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFc1ncc(cc1Cl)C(F)(F)F
. The molecular weight is 199.53 . Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its derivatives have been used in various chemical reactions. For instance, the SAR studies showed that the inclusion of a -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold, when compared to the corresponding non-fluorinated analog .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 386.9±42.0 °C . It is also characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Vapor-Phase Reactions
Synthetic Chemistry: TFMP derivatives participate in vapor-phase reactions, making them valuable intermediates for synthesizing other compounds. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as a key intermediate for fluazifop synthesis .
Cellulose Tris(3-chloro-5-trifluoromethylpyridine)
Material Science: TFMP derivatives have been explored in material science. For example, cellulose tris(3-chloro-5-trifluoromethylpyridine) exhibits interesting properties and potential applications .
Selinexor Synthesis
Medicinal Chemistry: The synthesis of selinexor, an FDA-approved drug for cancer treatment, involves a trifluoromethyl group. The intermediate 3,5-bis(trifluoromethyl)benzonitrile plays a crucial role in this process .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2/c1-21-10-4-2-8(3-5-10)13(20)12-11(15)6-9(7-19-12)14(16,17)18/h2-7,13,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAKEQGHGCPMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666119 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanol |
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